rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis
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Overview
Description
rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis is a chiral compound with a cyclohexane ring substituted with a 6-methylpyridin-3-yl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 6-methylpyridine.
Grignard Reaction: A Grignard reagent is prepared from 6-methylpyridine and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.
Hydrogenation: The resulting product is subjected to hydrogenation to obtain the desired cis isomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: Different stereoisomers of the alcohol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, trans: The trans isomer of the compound.
rac-(1S,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis: The enantiomer of the compound.
rac-(1S,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, trans: The trans enantiomer of the compound.
Uniqueness
rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
CAS No. |
1807914-34-6 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
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